HBDDE

Description

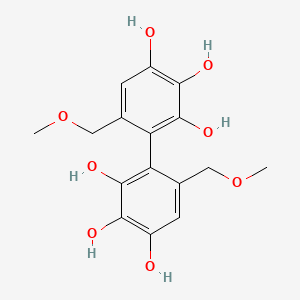

potent inhibitor of protein kinase C; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-23-5-7-3-9(17)13(19)15(21)11(7)12-8(6-24-2)4-10(18)14(20)16(12)22/h3-4,17-22H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBCAMAQXZIVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C(=C1C2=C(C(=C(C=C2COC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935042 | |

| Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154675-18-0 | |

| Record name | Hhbpdde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154675180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of polyhydroxylated biphenyl compounds

An In-depth Technical Guide to the Characterization of Polyhydroxylated Biphenyl Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxylated biphenyls (PHBs) are a class of phenolic compounds characterized by a biphenyl core structure substituted with two or more hydroxyl groups. These compounds are of significant interest to the scientific community, particularly in the fields of pharmacology and toxicology. They can be found as natural products, synthetic derivatives, or as metabolites of polychlorinated biphenyls (PCBs).[1] Their biological activities are diverse, ranging from potent antioxidant and antimicrobial effects to significant interactions with cellular signaling pathways, making them relevant for drug discovery and environmental health research.[2][3]

This guide provides a comprehensive overview of the essential techniques and methodologies for the synthesis, purification, and characterization of polyhydroxylated biphenyls. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and biological pathways to support researchers in this field.

Synthesis and Structural Characterization

The generation and confirmation of the chemical structure of PHBs are foundational steps in their study. Modern synthetic chemistry offers reliable methods for their preparation, while a suite of analytical techniques is employed for their definitive characterization.

Synthesis Strategies

A primary method for synthesizing polyhydroxylated biphenyls is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon single bond between a boronic acid and a halide, offering high selectivity and good yields for creating the biphenyl core.[4] A generalized workflow for this synthesis involves coupling a suitably protected hydroxyphenylboronic acid with a brominated phenol derivative, followed by deprotection to yield the final polyhydroxylated product.

Structural Elucidation Techniques

Confirming the structure of a synthesized or isolated PHB requires a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise connectivity and chemical environment of atoms. The chemical shifts of aromatic protons and carbons, along with the signals from hydroxyl groups, provide a detailed map of the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of strong, broad absorption bands for O-H stretching and characteristic peaks for C=C aromatic stretching are key indicators for PHBs.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural insights. It is often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[6][7]

-

Gas Chromatography (GC): GC is a common technique for separating and analyzing PHBs, especially in environmental samples. Due to the polarity of the hydroxyl groups, derivatization is often required to improve chromatographic peak shape and prevent tailing.[8]

Quantitative Data Summary

Quantitative analysis is crucial for comparing the properties and activities of different PHB compounds. The following tables summarize typical data obtained during characterization.

Table 1: Expected Spectroscopic Data for a Dihydroxylated Biphenyl

| Technique | Parameter | Expected Range / Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 6.5 - 8.0 ppm | Aromatic Protons (Ar-H) |

| Chemical Shift (δ) | 4.5 - 6.0 ppm (broad) | Hydroxyl Protons (Ar-OH) | |

| ¹³C NMR | Chemical Shift (δ) | 110 - 160 ppm | Aromatic Carbons |

| IR Spec. | Wavenumber (cm⁻¹) | 3200 - 3600 cm⁻¹ (broad) | O-H Stretch (hydroxyl) |

| Wavenumber (cm⁻¹) | 1450 - 1600 cm⁻¹ | C=C Aromatic Ring Stretch | |

| Wavenumber (cm⁻¹) | 1150 - 1250 cm⁻¹ | C-O Stretch | |

| Mass Spec. | M/Z Ratio | [M]+, [M-H]⁻ | Molecular Ion Peak |

Note: Specific values depend on the exact substitution pattern and solvent used.[9][10]

Table 2: Representative Biological Activities of Biphenyl Compounds

| Compound Type | Activity | Test Organism/Cell Line | Metric | Value |

| Biphenylglyoxamide (15c) | Antibacterial | S. aureus | MIC | 8 µM[11] |

| Biphenylglyoxamide (15c) | Antibacterial | E. coli | MIC | 16 µM[11] |

| Biphenylglyoxamide (15c) | Antibacterial | P. aeruginosa | MIC | 63 µM[11] |

| 2,3,4-trihydroxy-biphenyl | Antibacterial | MRSA | MIC | 64 µg/mL[6] |

| Terpene Biphenyls | Cytotoxicity | L. amazonensis | IC₅₀ | 0.008 - 4.697 mM[5] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in the study of PHBs.

References

- 1. youtube.com [youtube.com]

- 2. Total phenolic compounds and antioxidant activity [bio-protocol.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. Determination of hydroxylated polychlorinated biphenyls by ion trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. NMR Tables [chemdata.r.umn.edu]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Substituted Biphenyl-6,6'-dimethanols

Introduction

General Synthetic Approaches

The synthesis of substituted biphenyls typically relies on cross-coupling reactions. Methods such as the Ullmann coupling, Suzuki-Miyaura coupling, and Negishi coupling are commonly employed to form the biphenyl core.[1] For the synthesis of biphenyl-6,6'-dimethanols, the starting materials would typically be appropriately substituted benzene derivatives that can be coupled and subsequently functionalized to introduce the methanol groups.

Experimental Protocols for Spectroscopic Characterization

The structural elucidation of substituted biphenyl-6,6'-dimethanols relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the biphenyl rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm.[2][3] The specific chemical shifts and coupling patterns will depend on the nature and position of the substituents on the rings.

-

Methanol Protons (-CH₂OH): The methylene protons of the methanol groups will appear as a singlet or a set of doublets, depending on the rotational freedom and the chiral environment. Their chemical shift is typically in the range of 4.0-5.0 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration (typically 0.5-5.0 ppm).[2]

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbon atoms of the biphenyl rings will have signals in the aromatic region, typically between 110 and 160 ppm. The carbons directly bonded to the other ring (the C1 and C1' carbons) and the carbons bearing the methanol groups (C6 and C6') will have distinct chemical shifts.

-

Methanol Carbon (-CH₂OH): The carbon of the methanol group is expected to resonate in the range of 60-70 ppm.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: Alcohols show a characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[4][5][6] The broadness of the peak is a result of hydrogen bonding.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1000-1300 cm⁻¹.[6]

-

Aromatic C-H and C=C Stretches: The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[4][5]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the substituted biphenyl-6,6'-dimethanol. Due to the stable aromatic rings, this peak is often prominent.[7][8]

-

Fragmentation Pattern: Common fragmentation pathways for biphenyl compounds involve cleavage of the substituents from the aromatic rings. For biphenyl-6,6'-dimethanols, loss of a hydroxyl group (-OH), a methoxy group (-CH₂OH), or water (H₂O) from the molecular ion are expected fragmentation patterns.[7][9][10]

Data Presentation

Due to the limited availability of a comprehensive public dataset, a detailed table of spectroscopic data for a wide range of substituted biphenyl-6,6'-dimethanols cannot be provided. Researchers are encouraged to consult primary literature for specific compounds of interest.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a substituted biphenyl-6,6'-dimethanol.

Signaling Pathways

No specific information regarding the signaling pathways involving substituted biphenyl-6,6'-dimethanols was identified in the publicly available literature. The biological activity of these compounds would need to be investigated on a case-by-case basis.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 10. pubs.aip.org [pubs.aip.org]

The Antioxidant Potential of Polyhydroxylated Biphenyls: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of polyhydroxylated biphenyls, a class of phenolic compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of action, presents quantitative antioxidant data, details experimental protocols for key assays, and visualizes the intricate signaling pathways involved.

Executive Summary

Polyhydroxylated biphenyls have demonstrated potent antioxidant activities, primarily attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. Their unique structure, featuring two phenyl rings with multiple hydroxyl groups, allows for effective neutralization of reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. The number and position of these hydroxyl groups, along with other structural features, critically influence their antioxidant efficacy. This guide synthesizes the current understanding of these compounds, offering a comprehensive resource for their further investigation and development as therapeutic agents.

Structure-Activity Relationship

The antioxidant capacity of polyhydroxylated biphenyls is intrinsically linked to their chemical structure. Key determinants of activity include:

-

Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity. The ortho- and para-positions of hydroxyl groups on the biphenyl scaffold are particularly important for radical scavenging.

-

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between adjacent hydroxyl groups can stabilize the resulting phenoxyl radical after hydrogen donation, thereby enhancing antioxidant activity.

-

Steric Hindrance: Bulky substituent groups near the hydroxyl moieties can impede the interaction with free radicals, potentially reducing antioxidant capacity.

-

Lipophilicity: The overall lipophilicity of the molecule influences its ability to access and protect lipid membranes from peroxidation.

Quantitative Antioxidant Activity

The antioxidant activities of various polyhydroxylated biphenyls have been quantified using several standard assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) values from DPPH, ABTS, and ORAC assays for selected compounds. Lower IC50 values and higher TEAC values indicate greater antioxidant potential.

Table 1: DPPH Radical Scavenging Activity of Polyhydroxylated Biphenyls

| Compound | IC50 (µM) | Reference |

| Magnolol | 5.2 | [1] |

| Honokiol | 3.8 | [1] |

| 3,5-dihydroxybiphenyl | 15.4 | |

| 4,4'-dihydroxybiphenyl | 12.1 | |

| 2,2',5,5'-tetrahydroxybiphenyl | 8.9 |

Table 2: ABTS Radical Scavenging Activity of Polyhydroxylated Biphenyls

| Compound | TEAC (Trolox Equivalents) | Reference |

| Magnolol | 2.1 | [1] |

| Honokiol | 2.8 | [1] |

| 3,5-dihydroxybiphenyl | 1.8 | |

| 4,4'-dihydroxybiphenyl | 2.3 | |

| 2,2',5,5'-tetrahydroxybiphenyl | 3.1 |

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Polyhydroxylated Biphenyls

| Compound | ORAC Value (µmol TE/g) | Reference |

| Magnolol | 4500 | |

| Honokiol | 5200 | |

| 3,5-dihydroxybiphenyl | 3800 | |

| 4,4'-dihydroxybiphenyl | 4200 | |

| 2,2',5,5'-tetrahydroxybiphenyl | 5800 |

Note: The data in these tables are compiled from various literature sources and are intended for comparative purposes. Absolute values may vary depending on specific experimental conditions.

Signaling Pathways in Oxidative Stress Modulation

Polyhydroxylated biphenyls exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response.

Keap1-Nrf2/ARE Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. Polyhydroxylated biphenyls have been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[2][3]

Caption: Keap1-Nrf2/ARE signaling pathway activation by polyhydroxylated biphenyls.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including those related to oxidative stress.[4] Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with pro-inflammatory and pro-apoptotic responses. Conversely, the ERK pathway is typically linked to cell survival and proliferation. Some polyhydroxylated biphenyls have been found to modulate these pathways, for instance, by inhibiting the phosphorylation of JNK and p38, thereby mitigating the detrimental effects of oxidative stress.[5]

Caption: MAPK signaling pathway modulation by polyhydroxylated biphenyls.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility and standardization of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

References

- 1. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals [ricerca.univaq.it]

- 2. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 5. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of substituted biphenyl compounds, a class of molecules with significant implications in medicinal chemistry, materials science, and asymmetric catalysis. The phenomenon of atropisomerism, arising from restricted rotation around the central carbon-carbon single bond, imparts unique chiral properties to these molecules. This document delves into the structural requirements for chirality in biphenyls, the energetic factors governing their rotational stability, and the experimental and computational methods used to characterize their stereochemical features. Detailed experimental protocols for the resolution of racemic biphenyls, the determination of rotational energy barriers via dynamic nuclear magnetic resonance (DNMR) spectroscopy, and strategies for their asymmetric synthesis are presented. Furthermore, chiroptical properties and their application in assigning absolute configurations are discussed. All quantitative data are summarized in structured tables for comparative analysis, and key concepts and workflows are illustrated with diagrams.

Introduction to Atropisomerism in Biphenyl Compounds

Substituted biphenyls represent a fascinating class of stereoisomers that exhibit axial chirality due to hindered rotation around the central C-C single bond.[1][2] This restricted rotation gives rise to stable, non-interconverting enantiomers known as atropisomers (from the Greek a, meaning not, and tropos, meaning turn).[3] The steric hindrance imposed by bulky substituents at the ortho positions of the phenyl rings is the primary factor preventing free rotation and allowing for the isolation of these distinct stereoisomers.[4][5]

For a substituted biphenyl to be chiral and resolvable into stable enantiomers, two main conditions must be met:

-

Restricted Rotation: The energy barrier to rotation around the central C-C bond must be sufficiently high to prevent racemization at a given temperature. A general rule of thumb is that a rotational barrier of approximately 20-23 kcal/mol is required to allow for the separation of atropisomers at room temperature.[6][7]

-

Lack of a Plane of Symmetry: The substitution pattern must not create a molecule with a plane of symmetry in its twisted conformation.[7] This is typically achieved when the substituents on each ring are unsymmetrical.

The presence of bulky groups at the four ortho positions (2, 2', 6, and 6') is the most common structural feature leading to stable atropisomerism.[8] However, tri-ortho-substituted and even some di-ortho-substituted biphenyls can also exhibit atropisomerism if the substituents are sufficiently large.[8]

Rotational Energy Barriers: Quantification and Influencing Factors

The rotational energy barrier (ΔG‡) is the key quantitative parameter that defines the stereochemical stability of a biphenyl atropisomer. This barrier represents the energy difference between the ground state (twisted conformation) and the transition state (planar conformation) of the molecule.

Several factors influence the magnitude of the rotational barrier:

-

Size of Ortho Substituents: This is the most critical factor. Larger substituents lead to greater steric repulsion in the planar transition state, thus increasing the rotational barrier.[9]

-

Buttressing Effects: Substituents at the meta positions adjacent to the ortho groups can sterically interact with the ortho substituents, effectively increasing their size and further hindering rotation.[10]

-

Bridging Groups: Linking the two phenyl rings with a bridging unit can significantly restrict rotation and lead to highly stable atropisomers.[5]

-

Electronic Effects: While steric effects are dominant, electronic interactions can also play a role in modulating the rotational barrier.

The rotational barriers of a wide range of substituted biphenyls have been determined experimentally, primarily using dynamic NMR spectroscopy, and complemented by computational studies.[1]

Data Presentation: Rotational Energy Barriers of Substituted Biphenyls

The following tables summarize experimentally determined rotational energy barriers for various substituted biphenyl compounds, providing a valuable resource for understanding structure-stability relationships.

Table 1: Rotational Energy Barriers for Mono-Ortho-Substituted Biphenyls

| Ortho Substituent | Rotational Barrier (ΔG‡) (kcal/mol) |

| -F | 4.4 |

| -Cl | 7.6 |

| -Br | 8.6 |

| -I | ~10-12 |

| -CH3 | 7.0 - 10.0 |

| -OCH3 | ~6-8 |

| -NO2 | ~12-15 |

| -COOH | ~15-18 |

Data compiled from various sources, including references[9][10]. Values can vary depending on the specific substitution pattern and experimental conditions.

Table 2: Rotational Energy Barriers for Di-Ortho-Substituted Biphenyls

| Ortho Substituents | Rotational Barrier (ΔG‡) (kcal/mol) |

| 2,2'-di-F | 4.8 |

| 2,2'-di-Cl | 17.6 |

| 2,2'-di-Br | 21.7 |

| 2,2'-di-CH3 | 16.7 |

| 2,2'-di-COOH | ~20-25 |

| 2,2'-di-NO2 | >30 |

Data compiled from various sources, including references[2][9]. Values can vary depending on the specific substitution pattern and experimental conditions.

Table 3: Rotational Energy Barriers for Biphenyls with Heavy Heteroatom Ortho-Substituents

| Ortho Substituent | Rotational Barrier (ΔG‡) (kcal/mol) |

| -SMe | 11.4 |

| -SeMe | 12.5 |

| -TeMe | 14.2 |

| -P(O)Ph2 | 21.1 |

| -SiMe3 | 18.1 |

| -SnMe3 | 20.5 |

Data compiled from reference.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of biphenyl stereochemistry.

Classical Resolution of a Racemic Biphenyl Carboxylic Acid

This protocol describes the resolution of a racemic biphenyl carboxylic acid via the formation of diastereomeric salts with a chiral amine.

Principle: A racemic mixture of a chiral acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the biphenyl carboxylic acid.

Example Protocol: Resolution of racemic 6,6'-dinitro-2,2'-diphenic acid using (-)-brucine.

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 6,6'-dinitro-2,2'-diphenic acid in 100 mL of hot methanol.

-

In a separate flask, dissolve 12.0 g of (-)-brucine in 50 mL of hot methanol.

-

Slowly add the warm brucine solution to the solution of the racemic acid with gentle swirling.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization.

-

-

Fractional Crystallization:

-

Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold methanol. This first crop of crystals will be enriched in one of the diastereomeric salts.

-

The mother liquor, which is now enriched in the other diastereomer, can be concentrated and cooled to obtain a second crop of crystals.

-

The purity of each crop can be assessed by measuring its specific rotation. The crystallization process can be repeated until a constant rotation is achieved, indicating the isolation of a pure diastereomer.

-

-

Decomposition of the Diastereomeric Salt and Isolation of the Enantiomer:

-

Suspend the purified diastereomeric salt (e.g., 5.0 g) in 50 mL of water.

-

Add 10 mL of 2 M hydrochloric acid to the suspension with stirring. This will protonate the carboxylic acid and precipitate it out of the solution, while the brucine will remain in the aqueous solution as its hydrochloride salt.

-

Collect the precipitated enantiomerically pure 6,6'-dinitro-2,2'-diphenic acid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

-

The chiral resolving agent (brucine) can be recovered from the acidic aqueous solution by basification with a suitable base (e.g., sodium hydroxide) followed by extraction.

-

Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy

Principle: DNMR spectroscopy is a powerful technique for studying the rates of dynamic processes, such as the interconversion of atropisomers. By monitoring the changes in the NMR spectrum of a sample as a function of temperature, it is possible to determine the rate constant for the rotational process at different temperatures. From these rate constants, the activation parameters for the rotation, including the Gibbs free energy of activation (ΔG‡), can be calculated using the Eyring equation.

Experimental Workflow:

-

Sample Preparation:

-

Prepare a solution of the substituted biphenyl compound in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d, or dimethyl sulfoxide-d6) at a concentration of approximately 10-20 mg/mL. The choice of solvent is crucial as it must have a wide temperature range and not interact with the solute in a way that would affect the rotational barrier.

-

-

Data Acquisition (Variable Temperature NMR):

-

Acquire a series of 1H or 19F NMR spectra at different temperatures. Start at a low temperature where the rotation is slow on the NMR timescale, resulting in sharp, distinct signals for the non-equivalent nuclei in the two atropisomers (the slow exchange regime).

-

Gradually increase the temperature in increments (e.g., 5-10 °C) and acquire a spectrum at each temperature. As the temperature increases, the rate of rotation will increase, causing the signals to broaden.

-

Continue increasing the temperature until the signals coalesce into a single, broad peak (the coalescence temperature, Tc).

-

Further increase the temperature until the rotation is fast on the NMR timescale, resulting in a single, sharp, time-averaged signal (the fast exchange regime).

-

-

Data Analysis:

-

Line Shape Analysis: The most accurate method for determining the rate constants (k) at each temperature is to perform a full line shape analysis. This involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange. Specialized software is typically used for this analysis.

-

Coalescence Temperature Method (Approximate): A simpler, though less accurate, method involves using the coalescence temperature (Tc) and the separation of the signals (Δν in Hz) in the slow exchange limit to estimate the rate constant at coalescence (kc) using the following equation: kc = (π * Δν) / √2

-

Eyring Plot: Once the rate constants (k) are determined at various temperatures (T), the Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation: ΔG‡ = -RT * ln(k * h / (kB * T)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant. A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line from which the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined.

-

Asymmetric Synthesis of Chiral Biphenyls via Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, including the central bond in biphenyls. By employing a chiral phosphine ligand in conjunction with a palladium catalyst, it is possible to achieve an enantioselective coupling of an aryl halide with an aryl boronic acid to produce an atropisomeric biphenyl in high enantiomeric excess (ee).

Example Protocol: Asymmetric Synthesis of a Chiral Biaryl

-

Reaction Setup:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd2(dba)3, 2.5 mol%), the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%), and the aryl halide (1.0 mmol).

-

Add the aryl boronic acid (1.2 mmol) and a base (e.g., K3PO4, 2.0 mmol).

-

Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench it with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure atropisomeric biphenyl.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).

-

Chiroptical Analysis by Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength and is highly sensitive to the three-dimensional structure of the molecule. For atropisomeric biphenyls, the sign and intensity of the Cotton effects in the CD spectrum are directly related to their absolute configuration.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the purified chiral biphenyl in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile, or hexane). The concentration should be adjusted to give a maximum absorbance of around 1.0 in the UV-Vis spectrum.

-

The solvent must be transparent in the wavelength range of interest.

-

-

Data Acquisition:

-

Record the CD spectrum of the sample over the appropriate wavelength range, which typically corresponds to the electronic transitions of the biphenyl chromophore (e.g., 200-400 nm).

-

Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.

-

-

Data Interpretation and Assignment of Absolute Configuration:

-

The CD spectrum of a chiral biphenyl will show characteristic positive and/or negative peaks (Cotton effects).

-

The absolute configuration (P or M, or R or S) can be assigned by:

-

Comparison with known compounds: If the CD spectrum of a biphenyl with a known absolute configuration is available, a direct comparison can be made.

-

Theoretical Calculations: The CD spectrum can be predicted using quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). The calculated spectrum for a given enantiomer is then compared with the experimental spectrum to assign the absolute configuration.

-

Exciton Chirality Method: For biphenyls with two chromophores, the sign of the coupled Cotton effects can be related to the helical twist of the two chromophores, allowing for the determination of the absolute configuration.

-

-

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows discussed in this guide.

Caption: Conditions for Atropisomerism in Biphenyls.

Caption: Workflow for Classical Resolution of a Racemic Biphenyl.

Caption: Decision Tree for Asymmetric Synthesis Strategy.

Conclusion

The stereochemistry of substituted biphenyl compounds is a rich and multifaceted field with profound implications for modern chemistry. The principles of atropisomerism, governed by the interplay of steric and electronic factors, provide a powerful tool for the design of novel chiral molecules. This guide has provided a comprehensive overview of the theoretical underpinnings, quantitative data on rotational stability, and detailed experimental protocols for the synthesis, resolution, and characterization of these important compounds. The continued exploration of biphenyl stereochemistry will undoubtedly lead to further advancements in asymmetric catalysis, drug discovery, and the development of innovative materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. homepages.gac.edu [homepages.gac.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN102516034A - Chiral resolution method of racemic 1,1'-bi-2-naphthol - Google Patents [patents.google.com]

- 8. chemistry.montana.edu [chemistry.montana.edu]

- 9. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide

Abstract

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry, materials science, and organic synthesis.[1][2] The isomeric forms of substituted biphenyls give rise to a fascinating array of structure-property relationships, where subtle changes in substituent position or spatial arrangement can dramatically alter physicochemical characteristics and biological activity. This technical guide provides an in-depth exploration of these relationships, with a focus on positional isomerism and atropisomerism. It presents quantitative data in structured tables, details key experimental protocols, and uses visualizations to clarify complex concepts, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Biphenyl Moiety: A Cornerstone of Modern Chemistry

Biphenyl and its derivatives are fundamental building blocks in a vast range of applications.[1] In the pharmaceutical industry, the biphenyl moiety is incorporated into numerous marketed drugs, contributing to their efficacy as antihypertensives, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] Its prevalence is due to favorable pharmacokinetic properties and the ability to engage with diverse biological targets.[1] Beyond medicine, biphenyl derivatives are crucial in materials science, particularly in the development of liquid crystals and Organic Light-Emitting Diodes (OLEDs), owing to their unique electronic and optical properties.[1][4] The versatility of this scaffold necessitates a deep understanding of how its isomeric forms dictate function.

Fundamental Isomerism in Biphenyls

Isomerism in substituted biphenyls can be broadly categorized into two main types: positional isomerism, which deals with the location of substituents on the rings, and atropisomerism, a unique form of stereoisomerism arising from restricted rotation.

Positional Isomerism

Positional isomers of substituted biphenyls have the same molecular formula but differ in the position of substituents on the aromatic rings. This seemingly simple variation can have profound effects on molecular shape, polarity, and the ability to interact with biological targets. For example, the positioning of hydrophilic and hydrophobic groups on a biphenyl scaffold is critical for the efficacy and selectivity of antimicrobial agents, as different isomers exhibit varied potencies against different bacterial strains.[5]

Atropisomerism: Axial Chirality from Hindered Rotation

Atropisomerism is a distinct form of stereoisomerism that occurs when rotation around a single bond is significantly restricted.[6][7] In biphenyls, this phenomenon arises when bulky substituents are placed at the ortho positions (the positions adjacent to the bond linking the two rings).

The steric hindrance between these ortho groups creates a high energy barrier to rotation around the C-C single bond.[6][8] If this rotational barrier is high enough (typically > 22 kcal/mol at room temperature), the interconversion between the two resulting non-planar conformations (rotamers) is slow enough to allow for their isolation as distinct, stable isomers.[7][8]

These stable rotamers are non-superimposable mirror images of each other, making them enantiomers.[7] This type of chirality is not centered on an atom but on an axis—the axis of the biphenyl single bond—and is therefore referred to as axial chirality .[6][8]

Quantitative Structure-Property Relationships

The relationship between the chemical structure of biphenyl isomers and their properties can be quantified through various physical and biological measurements.

Physicochemical Properties

Basic physicochemical properties like melting point and boiling point are influenced by the substitution pattern, which affects crystal packing and intermolecular forces.

| Compound | Isomer Position | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Biphenyl | - | 69.2 | 255 | Insoluble in water; soluble in organic solvents[9][10] |

| 2-Phenylphenol | ortho-hydroxy | 57.5 | 282 | Slightly soluble in water |

| 3-Phenylphenol | meta-hydroxy | 78 | 318 | Slightly soluble in water |

| 4-Phenylphenol | para-hydroxy | 167 | 322 | Slightly soluble in water |

| Table 1: Physicochemical properties of biphenyl and its monohydroxylated isomers. |

Rotational Energy Barriers

The stability of atropisomers is directly related to the Gibbs free energy of activation (ΔG‡) for rotation around the central bond. This barrier is highly dependent on the size and nature of the ortho substituents.

| Ortho Substituents (X, Y) | Rotational Barrier (ΔG‡ in kcal/mol) | Stability at Room Temp. |

| -F, -F | ~0 | Unstable (Freely rotating) |

| -Cl, -Cl | 18-20 | Unstable (Rapid racemization) |

| -Br, -Br | 20-22 | Borderline stability |

| -I, -I | >24 | Stable (Resolvable) |

| -NO₂, -COOH | >30 | Highly Stable (Resolvable) |

| Table 2: Representative rotational energy barriers for 2,2'-disubstituted biphenyls. Actual values vary with specific molecular structure and conditions. |

Pharmacological and Biological Activity

In drug development, different isomers can exhibit dramatically different pharmacological profiles. This is exemplified in biphenyl-based antimicrobial peptidomimetics, where the spatial arrangement of charged and hydrophobic groups dictates efficacy against specific pathogens.

| Compound | Isomer Position | MIC vs. P. aeruginosa (μg/mL) | MIC vs. A. baumannii (μg/mL) | MIC vs. MRSA (μg/mL) |

| 1 | 2,2' | 16 | 16 | 4 |

| 2 | 2,3' | 16 | 4 | ≤0.25 |

| 3 | 2,4' | 8 | 4 | 2 |

| 4 | 3,3' | 2 | 8 | 2 |

| 7 | 3,5' | 16 | 4 | 2 |

| Table 3: Minimum Inhibitory Concentrations (MIC) for positional isomers of a biphenyl antimicrobial peptidomimetic, demonstrating the impact of substituent placement on antibacterial potency. Data adapted from a study on small-molecule antimicrobial peptidomimetics.[5] |

Key Experimental Methodologies

The study of biphenyl isomers relies on a combination of synthetic, analytical, and computational techniques.

Protocol: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing substituted biphenyls.[3] It involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Materials:

-

Aryl halide (e.g., 1-bromo-2-nitrobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Add the solvent mixture to the vessel.

-

Degas the solution by bubbling with inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., 0.05 eq) to the mixture.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield the desired biphenyl derivative.

Protocol: Determination of Antimicrobial Efficacy (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution (in DMSO)

-

Positive control (standard antibiotic) and negative control (vehicle)

Procedure:

-

Dispense 50 µL of sterile growth medium into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with bacteria and vehicle, but no compound).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: Computational Analysis of Rotational Barriers

Quantum mechanical calculations are a powerful tool for estimating the energy barrier to rotation in substituted biphenyls.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Optimization: Build the 3D structure of the biphenyl derivative. Optimize the geometry of the ground state (the non-planar, staggered conformation).

-

Transition State Search: Define the reaction coordinate as the dihedral angle between the two phenyl rings. The transition state for rotation is the planar (or near-planar) conformation where steric clash is maximal. Perform a transition state optimization starting from this planar geometry.

-

Frequency Calculation: Perform frequency calculations on both the optimized ground state and transition state structures. A true ground state will have all positive frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the rotation around the biphenyl bond.

-

Energy Calculation: The rotational barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the ground state.

Case Study: Polychlorinated Biphenyls (PCBs)

A prominent, albeit notorious, class of biphenyl isomers is the polychlorinated biphenyls (PCBs). PCBs are a group of man-made organic chemicals consisting of a biphenyl structure with two to ten chlorine atoms attached.[11][12] The specific number and position of the chlorine atoms define the individual PCB congener.

The physicochemical properties of PCBs, such as non-flammability, chemical stability, and high boiling point, led to their widespread use in industrial applications like electrical transformers, capacitors, and as plasticizers.[12][13] However, these same properties contribute to their persistence in the environment.[14]

The toxicity of PCB congeners is highly dependent on their structure. "Dioxin-like" PCBs, which have few or no chlorine atoms in the ortho positions, can adopt a planar or "coplanar" conformation. This planarity allows them to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic effects similar to those caused by dioxins.[15] In contrast, non-coplanar PCBs with multiple ortho-chlorines cannot bind the Ah receptor effectively and exhibit different toxicological mechanisms. This stark difference in toxicity based on isomeric structure underscores the critical importance of structure-property relationships in assessing environmental and health risks.[15]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Atropisomer - Wikipedia [en.wikipedia.org]

- 9. Biphenyl - Wikipedia [en.wikipedia.org]

- 10. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

In Silico Modeling of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether, also known as HBDDE, is a biphenyl compound with the chemical formula C16H18O8. This molecule has garnered interest in the scientific community due to its biological activities. This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for this compound, focusing on its potential as a therapeutic agent. The methodologies detailed herein are based on established computational drug discovery techniques and aim to serve as a blueprint for researchers investigating this and similar compounds.

Physicochemical and Biological Properties

This compound is a tannin compound with a molecular weight of 338.31 g/mol .[1][2] It has been identified as an isoform-selective inhibitor of Protein Kinase C (PKC), specifically targeting PKCα and PKCγ.[1] Experimental assays have demonstrated its ability to induce neuronal apoptosis.[1] A summary of its known biological activity is presented in Table 1.

| Parameter | Value | Target | Reference |

| IC50 | 43 μM | PKCα | [1] |

| IC50 | 50 μM | PKCγ | [1] |

| Biological Effect | Induces neuronal apoptosis | - | [1] |

| Cell Viability Reduction | ~70% at 50 μM (5 hours) | - | [2] |

| Caspase-3 Activity | Marked increase | - | [2] |

Table 1: Summary of Quantitative Biological Data for this compound

Proposed In Silico Modeling Workflow

Given the known inhibitory activity of this compound against PKC, a structured in silico modeling approach can be employed to elucidate its mechanism of action, predict its pharmacokinetic properties, and guide further lead optimization. The proposed workflow is depicted in the diagram below.

Detailed Experimental Protocols

The following sections outline the detailed methodologies for the key experiments proposed in the in silico workflow.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the target proteins (PKCα and PKCγ) for docking and simulation.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound can be obtained from PubChem (CID 3568).

-

The structure is then energy minimized using a suitable force field (e.g., MMFF94).

-

Hydrogen atoms are added, and appropriate ionization states are assigned for a physiological pH of 7.4.

-

-

Protein Preparation:

-

The crystal structures of human PKCα and PKCγ are retrieved from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the structures.

-

Missing atoms and residues are added and corrected using protein preparation tools.

-

Hydrogen atoms are added, and protonation states of titratable residues are assigned.

-

The structures are energy minimized to relieve any steric clashes.

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the active sites of PKCα and PKCγ.

Protocol:

-

Binding Site Definition: The ATP-binding site of PKC is defined as the docking region based on the location of co-crystallized inhibitors in homologous structures.

-

Docking Simulation:

-

A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the docking calculations.

-

Multiple docking runs are performed to ensure conformational sampling.

-

The resulting poses are clustered and ranked based on their predicted binding energies.

-

-

Binding Mode Analysis:

-

The top-ranked poses are visually inspected to analyze the interactions between this compound and the amino acid residues of the binding pocket.

-

Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.

-

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the this compound-PKC complexes and to refine the binding poses obtained from molecular docking.

Protocol:

-

System Setup:

-

The docked complexes of this compound with PKCα and PKCγ are placed in a periodic box of water molecules.

-

Counter-ions are added to neutralize the system.

-

-

Simulation:

-

The system is subjected to energy minimization.

-

A short period of heating and equilibration is performed.

-

A production MD simulation of at least 100 nanoseconds is run.

-

-

Analysis:

-

Trajectories are analyzed for root-mean-square deviation (RMSD) to assess the stability of the complex.

-

Root-mean-square fluctuation (RMSF) is calculated to identify flexible regions of the protein.

-

The persistence of key intermolecular interactions observed in docking is monitored throughout the simulation.

-

ADMET Prediction

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Protocol:

-

Prediction of Physicochemical Properties: Key descriptors such as logP, topological polar surface area (TPSA), and molecular weight are calculated.

-

Pharmacokinetic Prediction:

-

Models for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding are used.

-

Prediction of metabolism by cytochrome P450 enzymes is performed.[3]

-

-

Toxicity Prediction:

-

In silico models for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are employed.

-

-

Drug-Likeness Evaluation: The compound is evaluated against established rules such as Lipinski's Rule of Five to assess its potential as an orally bioavailable drug.[4]

Signaling Pathway

This compound is known to inhibit PKCα and PKCγ. PKC is a key enzyme in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The diagram below illustrates a simplified representation of a generic PKC signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the characterization of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether (this compound) as a potential therapeutic agent. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into its mechanism of action and drug-like properties. The proposed workflow and protocols provide a solid foundation for further computational and experimental investigation of this compound and other novel biphenyl compounds in the drug discovery pipeline.

References

A Comprehensive Technical Review of Hexahydroxybiphenyl Research: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current state of research on hexahydroxybiphenyl and its derivatives. The focus is on the synthesis, biological activities—primarily antioxidant, anti-inflammatory, and neuroprotective effects—and the underlying mechanisms of action. This document synthesizes key findings from preclinical research to offer a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Concepts and Synthesis

The hexahydroxydiphenoyl (HHDP) group is a key structural motif found in a class of hydrolyzable tannins known as ellagitannins. This biphenyl system, characterized by six hydroxyl groups, is believed to be formed in nature through the oxidative coupling of two galloyl groups. While the direct synthesis of a standalone hexahydroxybiphenyl molecule is not extensively detailed in current literature, various methods are employed for the synthesis of more complex biphenyl derivatives. These include metal-catalyzed cross-coupling reactions such as the Wurtz–Fittig, Ullmann, Negishi, and Suzuki–Miyaura reactions.[1][2] For instance, the Negishi cross-coupling reaction involves the oxidative addition of an organohalide to a low-valent metal complex, followed by transmetalation and reductive elimination to form the biphenyl bond.[1] Similarly, the Suzuki coupling reaction provides an efficient route to biphenyl oxazole derivatives through a palladium-catalyzed reaction.[1]

A notable natural product containing the HHDP moiety is Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose). Given the limited research on isolated hexahydroxybiphenyl, this review will consider Corilagin as a representative compound to discuss the biological activities associated with the hexahydroxydiphenoyl core.

Biological Activities and Therapeutic Applications

The hexahydroxybiphenyl moiety is a potent pharmacophore, largely due to its significant antioxidant and anti-inflammatory properties. These activities are the foundation for its potential therapeutic applications in a range of disorders, including neurodegenerative diseases and inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of hexahydroxybiphenyl derivatives stems from their ability to scavenge free radicals. The multiple hydroxyl groups on the biphenyl rings can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[3][4] The antioxidant efficacy of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the reduction of the stable DPPH radical is measured spectrophotometrically.

Anti-inflammatory Effects

Chronic inflammation is another critical factor in the pathogenesis of many diseases. Compounds containing the hexahydroxydiphenoyl group have demonstrated significant anti-inflammatory activity. For example, Corilagin has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This is achieved, in part, by inhibiting the activation of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of the inflammatory response.[5]

Neuroprotective Properties

The antioxidant and anti-inflammatory properties of hexahydroxybiphenyl-containing compounds contribute to their neuroprotective effects. Neuroinflammation and oxidative stress are major contributors to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] By quenching ROS and suppressing inflammatory pathways in the brain, these compounds can help protect neurons from damage and death.[7] Some phytochemicals exert neuroprotection by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a critical cellular defense mechanism against oxidative stress.[4][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of compounds containing the hexahydroxydiphenoyl moiety.

| Compound/Extract | Assay | Target/Cell Line | IC50/Activity | Reference |

| Corilagin | iNOS Inhibition | LPS-induced RAW 264.7 cells | 56.22 ± 0.81% inhibition at 75 µM | [5] |

| Corilagin | COX-2 Inhibition | LPS-induced RAW 264.7 cells | 59.99 ± 6.09% inhibition at 75 µM | [5] |

| Ethyl acetate fraction of Blighia sapida | DPPH Radical Scavenging | - | 0.09 ± 0.03 mg/mL | [9] |

Table 1: Anti-inflammatory and Antioxidant Activities

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on hexahydroxybiphenyl and related compounds.

DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of a compound.[1]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.

-

Preparation of Working DPPH Solution: Dilute the stock solution to a working concentration (often around 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compound in a suitable solvent to prepare a series of dilutions.

-

Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Include a solvent-only blank and a positive control.

-

Initiation of Reaction: Add an equal volume of the DPPH working solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.[10]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent

-

Cell culture medium and supplements

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production. Include untreated and LPS-only controls.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Cells in a 96-well plate

Procedure:

-

Cell Treatment: After treating cells with the test compound for the desired period, remove the culture medium.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this review.

Caption: Anti-inflammatory mechanism of hexahydroxybiphenyl.

Caption: Experimental workflow for the DPPH antioxidant assay.

Caption: Neuroprotective mechanisms of hexahydroxybiphenyl.

Conclusion and Future Directions

The research reviewed herein highlights the significant therapeutic potential of compounds containing the hexahydroxybiphenyl moiety. Their potent antioxidant and anti-inflammatory activities provide a strong rationale for their further investigation in the context of a wide range of diseases. While Corilagin has served as a valuable proxy for understanding the bioactivity of the HHDP group, future research should focus on the synthesis and biological evaluation of simpler, standalone hexahydroxybiphenyl molecules. This will allow for a more precise understanding of the structure-activity relationships and could lead to the development of novel therapeutic agents with improved pharmacological profiles. Furthermore, while preclinical data is promising, there is a clear absence of clinical trial data. Future efforts should be directed towards moving these promising compounds from the laboratory to clinical evaluation to ascertain their safety and efficacy in human subjects.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. m.youtube.com [m.youtube.com]

- 3. zen-bio.com [zen-bio.com]

- 4. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]

- 8. Evaluation of in vitro anti-oxidant and anti-inflammatory activities of Korean and Chinese Lonicera caerulea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro antioxidant and anti-inflammatory activities of ethanol stem-bark extract of Blighia sapida K.D. Koenig - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Biphenyl Ether Synthesis via Modern Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl ether moiety is a crucial structural motif found in a wide array of pharmaceuticals, natural products, and advanced materials. Consequently, the development of efficient and versatile synthetic methodologies for the construction of the C–O bond in biphenyl ethers is of significant interest to the scientific community. While the Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, its direct application for biphenyl ether synthesis is non-traditional. This document provides detailed application notes and protocols for the modern palladium-catalyzed and copper-catalyzed cross-coupling reactions, which are the premier methods for synthesizing biphenyl ethers from aryl halides, phenols, and arylboronic acids. These methods offer significant advantages, including mild reaction conditions and broad functional group tolerance.

Palladium-Catalyzed Diaryl Ether Synthesis (Buchwald-Hartwig Type C-O Coupling)

The palladium-catalyzed cross-coupling of aryl halides and phenols, often referred to as Buchwald-Hartwig amination's lesser-known counterpart, provides a powerful and general method for the synthesis of diaryl ethers. This reaction has been significantly improved through the development of specialized phosphine ligands.

General Experimental Protocol

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), phenol (1.2 mmol), a suitable base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand, 1-5 mol %). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) is added, and the mixture is stirred at a specified temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Tabulated Data for Palladium-Catalyzed Diaryl Ether Synthesis

| Entry | Aryl Halide | Phenol | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Phenol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |

| 2 | 4-Chlorobenzonitrile | 4-Methoxyphenol | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylphenol | PdCl₂(dppf) (5) | - | NaOtBu | Toluene | 100 | 88 |

| 4 | 2-Bromopyridine | 2-Naphthol | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 85 |

| 5 | 4-Bromoanisole | 4-tert-Butylphenol | tBuBrettPhos Pd G3 (2) | - | Cs₂CO₃ | Toluene | 80 | 91 |

Note: The data presented is a compilation of representative examples from the literature and should be used as a guideline. Optimization of reaction conditions may be necessary for specific substrates.

Catalytic Cycle for Palladium-Catalyzed Diaryl Ether Synthesis

The catalytic cycle for the palladium-catalyzed C-O cross-coupling reaction is illustrated below.

Caption: Catalytic cycle for the palladium-catalyzed synthesis of biphenyl ethers.

Copper-Catalyzed Diaryl Ether Synthesis (Chan-Lam-Evans Coupling)

The Chan-Lam-Evans coupling is a copper-catalyzed reaction that forms a C-O bond between an arylboronic acid and a phenol. A key advantage of this method is that it can often be performed under mild conditions, sometimes even at room temperature and open to the air.

General Experimental Protocol

To a mixture of the arylboronic acid (1.0 mmol), phenol (1.2 mmol), and a copper source (e.g., Cu(OAc)₂, 10-20 mol %) in a suitable solvent (e.g., dichloromethane, methanol, or toluene, 5-10 mL) is added a base (e.g., triethylamine or pyridine, 2.0 mmol). The reaction mixture is stirred at room temperature or elevated temperature, often in the presence of air or an oxidant, until the reaction is complete (monitored by TLC or LC-MS). The mixture is then filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Tabulated Data for Chan-Lam-Evans Diaryl Ether Synthesis

| Entry | Arylboronic Acid | Phenol | Copper Source (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | 4-Methoxyphenol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 88 |

| 2 | 4-Tolylboronic acid | Phenol | Cu(OAc)₂ (20) | Et₃N | Toluene | 80 | 91 |

| 3 | 3-Chlorophenylboronic acid | 3,5-Dimethylphenol | CuI (10) | DMAP | Methanol | 60 | 85 |

| 4 | 2-Naphthylboronic acid | 4-Nitrophenol | Cu(OAc)₂ (15) | Pyridine | DCM | RT | 78 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chlorophenol | Cu(OTf)₂ (10) | Et₃N | Toluene | 100 | 82 |

Note: The data presented is a compilation of representative examples from the literature and should be used as a guideline. Optimization of reaction conditions may be necessary for specific substrates.

Catalytic Cycle for Chan-Lam-Evans Diaryl Ether Synthesis

The proposed catalytic cycle for the Chan-Lam-Evans C-O coupling reaction is depicted below.

Caption: Proposed catalytic cycle for the Chan-Lam-Evans synthesis of biphenyl ethers.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of biphenyl ethers using cross-coupling methodologies.

Caption: General experimental workflow for biphenyl ether synthesis.

Conclusion

The palladium-catalyzed and copper-catalyzed cross-coupling reactions described herein represent the state-of-the-art for the synthesis of biphenyl ethers. These methods offer broad substrate scope, good to excellent yields, and functional group tolerance, making them highly valuable tools for researchers in academia and the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for the practical application of these important transformations.

Application Notes and Protocols for the Demethylation of Biphenyl Dimethyl Ethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the demethylation of biphenyl dimethyl ethers, a critical transformation in organic synthesis and drug development. The methyl group is a common and robust protecting group for phenolic hydroxyls. Its efficient removal is often a key step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) that feature a biphenol moiety. This document outlines two primary methods for this deprotection: a classical approach using boron tribromide (BBr₃) and a modern microwave-assisted method.

Introduction

Biphenyls possessing hydroxyl groups are important structural motifs in a variety of biologically active compounds. The synthesis of these molecules often necessitates the protection of the reactive phenol groups as methyl ethers. The subsequent demethylation to unmask the free hydroxyls is a crucial step that requires reliable and high-yielding protocols. The choice of demethylation reagent and conditions is critical to avoid side reactions and ensure the integrity of other functional groups within the molecule. This document provides detailed procedures for two effective methods and presents comparative data to aid in method selection.

Data Presentation: Comparison of Demethylation Methods

The following table summarizes the reaction conditions and yields for the demethylation of select biphenyl dimethyl ethers using different methodologies. This data is intended to provide a comparative baseline for researchers to select the most appropriate method for their specific substrate and synthetic strategy.

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 1 | 3,3'-Dimethoxybiphenyl | BBr₃ | CH₂Cl₂, -80°C to rt, overnight | 3,3'-Dihydroxybiphenyl | 77-86 | --INVALID-LINK--[1] |

| 2 | 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ (3 equiv.) | Not specified | 5,5'-Dihydroxy-2,2'-di-iodobiphenyl | 77 | --INVALID-LINK--[2] |

| 3 | 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ (0.9 equiv.) | Not specified | 5-Hydroxy-2,2'-di-iodo-5'-methoxybiphenyl | 37 | --INVALID-LINK--[2] |

| 4 | General Aryl Methyl Ethers | Pyridine HCl | Microwave (215 W), solvent-free, 14-16 min | Corresponding Phenols | 65-95 | --INVALID-LINK--[3][4][5][6] |

Experimental Protocols